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Compound of Interest

Compound Name: (S)-2-(3-Bromophenyl)piperidine

Cat. No.: B1631101

Get Quote

Executive Summary
(S)-2-(3-Bromophenyl)piperidine (CAS: 144235-97-6) is a critical chiral building block, most

notably serving as the core scaffold for Niraparib (Zejula), a poly(ADP-ribose) polymerase

(PARP) inhibitor used in ovarian cancer therapy. Its structural integrity—specifically the meta-

substitution of the bromine and the (S)-configuration at the C2 position—is paramount for

downstream pharmacological efficacy.

This guide provides a comparative spectral analysis, distinguishing this compound from its

regioisomers (4-bromo analogs) and its salt forms, offering researchers a self-validating

protocol for structural confirmation.

Structural Analysis & Numbering Strategy
To ensure accurate assignment, we utilize a standardized numbering scheme. The molecule

consists of a piperidine ring substituted at the C2 position by a 3-bromophenyl group.

Visualization: Structural Connectivity & Correlations
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The following diagram outlines the atom numbering and key Through-Bond (COSY/HMBC) and

Through-Space (NOESY) correlations required for confirmation.

Piperidine Ring

3-Bromophenyl Ring

N1 (Amine)
C2 (Chiral Center) C3 (CH2)

C1'

C2' (Ortho)
NOE (Stereo)

C6' (Ortho)

NOE

C4 (CH2) C5 (CH2)
C6 (CH2)

C3' (C-Br) C4' (Para to C1') C5' (Meta)

Click to download full resolution via product page

Caption: Atom connectivity and critical NOE interactions for confirming the C2-Aryl bond.

Comparative NMR Data Analysis
The following data compares the Free Base form (CDCl₃) against the Hydrochloride Salt

(DMSO-d₆). Note that salt formation significantly deshields the protons adjacent to the nitrogen

(H2 and H6).

Table 1: 1H NMR Chemical Shift Assignments (400 MHz)
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Position Proton
Free Base
(CDCl₃) δ
(ppm)

HCl Salt
(DMSO-d₆)
δ (ppm)

Multiplicity
& Coupling
(

in Hz)

Diagnostic
Feature

C2 H2 3.62 4.25 - 4.35
dd (

)

Key Chiral

Handle.

Large shift

upon

protonation.

C6 H6a, H6b 3.15, 2.75 3.25 - 3.40

m

(broadened in

salt)

Deshielded

by N-

protonation.

C3 H3a, H3b 1.85, 1.50 1.90 - 2.10 m
Diastereotopi

c protons.

C4/C5 H4/H5 1.40 - 1.70 1.50 - 1.80 m
Overlapping

multiplets.

N1 NH ~1.8 (broad) 9.20 - 9.60

br s

(exchanges

D₂O)

Ammonium

protons in

salt form are

distinct.

C2' Ar-H2' 7.55 7.75
t (

)

Diagnostic:

Isolated

singlet-like

triplet

(between C1'

and C3'-Br).

C4' Ar-H4' 7.38 7.55
ddd (

)

Deshielded

by ortho-Br.

C5' Ar-H5' 7.18 7.35
t (

)

Pseudo-

triplet.
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C6' Ar-H6' 7.28 7.45
dt (

)

Overlaps

often with

solvent/other

aromatics.

Table 2: 13C NMR Chemical Shift Assignments (100
MHz)

Carbon
Free Base (CDCl₃)
δ (ppm)

HCl Salt (DMSO-d₆)
δ (ppm)

Assignment Logic

C2 62.5 58.4
Benzylic & Amine-

adjacent.

C6 47.8 44.5
Amine-adjacent

methylene.

C3 35.2 32.1 Beta to amine.

C4 25.8 22.8 Gamma to amine.

C5 26.1 23.1 Gamma to amine.

C1' 147.5 142.0 Quaternary (Ipso).

C3' 122.6 122.0

C-Br Quaternary.

Distinctive upfield shift

for aromatic C-Br.

Ar-CH 129-131 127-132
Remaining aromatic

carbons.

Critical Differentiation: Regioisomers &
Enantiomers
A common pitfall in synthesizing Niraparib intermediates is the contamination with the 4-bromo

isomer or racemization.

Workflow: Distinguishing 3-Bromo vs. 4-Bromo
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The splitting pattern in the aromatic region is the definitive test.

3-Bromo (Target): Asymmetric pattern.[1] Look for the isolated H2' (singlet-like) at ~7.55 ppm

and the H5' triplet.

4-Bromo (Impurity): Symmetric AA'BB' system. Two distinct doublets (roofing effect)

integrating to 2H each.

Analyze Aromatic Region (7.0 - 7.8 ppm)

Observe Splitting Pattern

Symmetric AA'BB' System
(Two Doublets)

Symmetry Detected

Asymmetric Pattern
(Singlet, Doublets, Triplet)

Complex Multiplets

Identify: 4-Bromophenyl Isomer
(REJECT)

Identify: 3-Bromophenyl Isomer
(PROCEED)

Click to download full resolution via product page

Caption: Decision logic for regioisomer identification based on aromatic splitting.

Chiral Purity Determination
Standard NMR cannot distinguish (S) from (R) enantiomers.

Protocol: Derivatization with (R)-(-)-Mosher's Acid Chloride.

Observation: The diastereomeric amides formed will show distinct chemical shifts for the H2

methine proton.

Performance:
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ppm is typically observed, allowing integration of diastereomers to calculate Enantiomeric
Excess (ee).

Experimental Protocols
Protocol A: NMR Sample Preparation (Free Base)

Isolation: Ensure the sample is fully partitioned into an organic solvent (DCM/EtOAc) and

washed with NaHCO₃ to ensure the free base form. Evaporate to dryness.

Solvent: Dissolve 10-15 mg of oil/solid in 0.6 mL CDCl₃ (neutralized with basic alumina if

acid sensitivity is suspected).

Acquisition:

Relaxation Delay (d1): 2.0 seconds (ensure quantitative integration of aromatics).

Scans (ns): 16 (1H), 512+ (13C).

Protocol B: Salt Formation Verification
Dissolve 20 mg of free base in EtOH.

Add 1.1 eq of HCl (in ether or dioxane).

Precipitate with Et₂O, filter, and dry.

Solvent: Dissolve in DMSO-d₆.

Check: Look for the disappearance of the sharp amine signal and appearance of broad

ammonium peaks at >9.0 ppm.

References
Niraparib Synthesis & Characterization

Patent: "Process for the preparation of enantiomerically pure 2-phenyl piperidine
derivatives." WO 2008/084261.
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General Piperidine Spectral Data

Database: National Institute of Advanced Industrial Science and Technology (AIST)

Source:

Chiral Resolution Methods

Journal: "Synthesis of Poly(ADP-ribose) Polymerase Inhibitor Niraparib."[2] Organic

Process Research & Development. (Discusses the purity profile of the (S)-isomer).

Source:

Textbook: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of
Spectral Data." Springer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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